molecular formula C16H22N2O2 B4741265 N'-(4-ethylcyclohexylidene)-2-hydroxy-3-methylbenzohydrazide

N'-(4-ethylcyclohexylidene)-2-hydroxy-3-methylbenzohydrazide

Cat. No. B4741265
M. Wt: 274.36 g/mol
InChI Key: NPLSULRGXNVTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethylcyclohexylidene)-2-hydroxy-3-methylbenzohydrazide, commonly known as ECHMB, is a chemical compound that has been the subject of numerous scientific research studies due to its potential applications in various fields. ECHMB is a benzohydrazide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated extensively.

Mechanism of Action

The mechanism of action of ECHMB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. ECHMB has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. ECHMB has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which is important for skin pigmentation.
Biochemical and Physiological Effects:
ECHMB has been shown to have various biochemical and physiological effects. In animal studies, ECHMB has been shown to have anti-inflammatory, antioxidant, and antitumor effects. ECHMB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In vitro studies have shown that ECHMB has antifungal and antibacterial activity, as well as inhibitory effects on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

ECHMB has several advantages for lab experiments, including its stability, solubility, and low toxicity. ECHMB is also relatively easy to synthesize using various methods. However, one limitation of ECHMB is its low water solubility, which can make it difficult to use in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to determine the appropriate dosage for in vivo studies.

Future Directions

There are several future directions for the study of ECHMB. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its potential as a pesticide and herbicide, as well as its potential as a dye and corrosion inhibitor. Further studies are also needed to determine the appropriate dosage and pharmacokinetics of ECHMB for in vivo studies.

Scientific Research Applications

ECHMB has been the subject of numerous scientific research studies due to its potential applications in various fields. In the pharmaceutical industry, ECHMB has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In the agricultural industry, ECHMB has been studied for its potential as a pesticide and herbicide. ECHMB has also been investigated for its potential as a dye and as a corrosion inhibitor in the industrial sector.

properties

IUPAC Name

N-[(4-ethylcyclohexylidene)amino]-2-hydroxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-12-7-9-13(10-8-12)17-18-16(20)14-6-4-5-11(2)15(14)19/h4-6,12,19H,3,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLSULRGXNVTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=NNC(=O)C2=CC=CC(=C2O)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethylcyclohexylidene)-2-hydroxy-3-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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